2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE
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Overview
Description
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is a complex organic compound that features a triazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE typically involves the following steps:
Formation of the Triazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage.
Benzonitrile Introduction: The final step involves the reaction of the intermediate with a benzonitrile derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound’s ability to intercalate with DNA makes it a candidate for anticancer research.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It may inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core instead of quinoline.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, enhancing its antimicrobial activity.
Uniqueness
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is unique due to its specific combination of a triazoloquinoline core with a thioether and benzonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N4S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C18H12N4S/c19-11-14-6-1-2-7-15(14)12-23-18-21-20-17-10-9-13-5-3-4-8-16(13)22(17)18/h1-10H,12H2 |
InChI Key |
GWLWDUZAWRBMNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
Origin of Product |
United States |
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